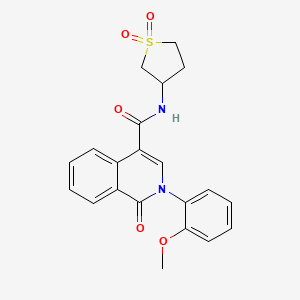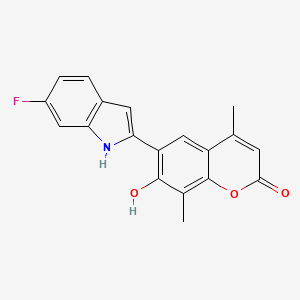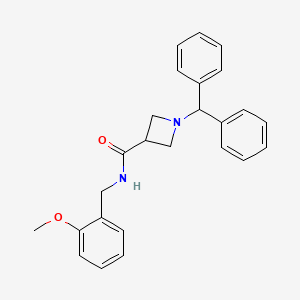![molecular formula C23H18O7 B11146299 methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate](/img/structure/B11146299.png)
methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate typically involves multiple steps:
Formation of the chromen core: The chromen core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Methoxylation: The chromen core is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.
Phenoxy methylation: The methoxylated chromen is reacted with a phenoxy methyl halide under basic conditions to attach the phenoxy methyl group.
Furoate formation: Finally, the compound is esterified with methyl furoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or furoate moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenoxy or furoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate
- Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Uniqueness
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H18O7 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl 5-[[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H18O7/c1-26-17-7-9-20-15(11-17)12-19(22(24)30-20)14-3-5-16(6-4-14)28-13-18-8-10-21(29-18)23(25)27-2/h3-12H,13H2,1-2H3 |
Clave InChI |
VBONQQSPRCGCQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-imino-N-(3-methoxyphenyl)-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146220.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B11146221.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one](/img/structure/B11146223.png)
![methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11146225.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11146231.png)
![trans-4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11146246.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide](/img/structure/B11146249.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11146261.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norvaline](/img/structure/B11146269.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11146276.png)


![5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B11146294.png)
